molecular formula C8H12N2O B1403487 1-(5-Methoxypyridin-3-YL)-N-methylmethanamine CAS No. 179873-54-2

1-(5-Methoxypyridin-3-YL)-N-methylmethanamine

Cat. No.: B1403487
CAS No.: 179873-54-2
M. Wt: 152.19 g/mol
InChI Key: UQUCOEHTKOZANI-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-3-YL)-N-methylmethanamine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure This compound is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a methylmethanamine group attached to the nitrogen atom

Preparation Methods

The synthesis of 1-(5-Methoxypyridin-3-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxypyridine-3-carboxaldehyde with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

For industrial production, the process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

1-(5-Methoxypyridin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines can replace the methoxy group under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. This reaction typically involves a palladium catalyst and a boronic acid reagent.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methoxypyridin-3-YL)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties. It may interact with specific biological targets, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyridin-3-YL)-N-methylmethanamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Methoxypyridin-3-YL)-N-methylmethanamine can be compared with other similar compounds, such as:

    5-Methoxypyridine: Lacks the N-methylmethanamine group, making it less versatile in certain chemical reactions.

    N-Methylmethanamine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.

    Pyridine Derivatives: Compounds like 2-methoxypyridine or 3-methoxypyridine have different substitution patterns, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-4-7-3-8(11-2)6-10-5-7/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUCOEHTKOZANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-54-2
Record name [(5-methoxypyridin-3-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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